

An In-depth Technical Guide to Dimethyl Adipate-d4

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Compound of Interest

Compound Name: Dimethyl adipate-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Dimethyl adipate-d4**, a deuterated isotopologue of dimethyl adipate. It includes key data, experimental protocols, and visualizations to support its application in research and development, particularly in its role as an internal standard for quantitative analysis.

Core Chemical Properties

Dimethyl adipate-d4, with the chemical formula $C_8H_{10}D_4O_4$, is a stable, isotopically labeled version of dimethyl adipate.^{[1][2]} The incorporation of four deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a critical feature for its use in mass spectrometry-based applications.^{[2][3]}

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **Dimethyl adipate-d4** and its non-deuterated form, dimethyl adipate. This data is essential for handling, storage, and application of the compound.

Property	Dimethyl adipate-d4	Dimethyl adipate	References
Molecular Formula	C ₈ H ₁₀ D ₄ O ₄	C ₈ H ₁₄ O ₄	[3][4]
Molecular Weight	178.22 g/mol	174.19 g/mol	[3][4]
CAS Number	55724-08-8	627-93-0	[3][4]
Appearance	Colorless to light yellow liquid	Colorless liquid	[3][4]
Density	~1.0 g/cm ³	1.063 g/cm ³	[3][4]
Boiling Point	~228.7 °C at 760 mmHg	109-110 °C at 14 mmHg	[3][4]
Melting Point	Not specified	8-10.3 °C	[4][5]
Flash Point	~107.2 °C	107 °C	[3][6]
Solubility	Soluble in DMSO	Soluble in alcohol and ether; very slightly soluble in water.	[3][4]
Refractive Index	~1.423	1.427-1.429 at 20 °C	[3][7]

Synthesis and Manufacturing

Dimethyl adipate is commercially synthesized through the esterification of adipic acid with methanol.[8][9] The synthesis of **Dimethyl adipate-d4** follows a similar principle, utilizing deuterated precursors. One common method involves the esterification of adipic acid with deuterated methanol (CD₃OD) in the presence of an acid catalyst. Alternatively, deuterated adipic acid can be reacted with non-deuterated methanol. The precise location of the deuterium atoms depends on the deuterated starting material used in the synthesis.

Analytical Characterization

Detailed analytical characterization is crucial for confirming the identity, purity, and isotopic enrichment of **Dimethyl adipate-d4**. The primary techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Dimethyl adipate-d4** and for confirming the positions of the deuterium labels.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve a small amount of **Dimethyl adipate-d4** in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d_6).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- Acquisition Parameters:
 - A standard pulse program for proton NMR is used.
 - The spectral width should be set to cover the expected chemical shift range for aliphatic esters (typically 0-5 ppm).
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Expected Spectrum: The ¹H NMR spectrum of **Dimethyl adipate-d4** will show signals corresponding to the non-deuterated positions. The integration of these signals can be used to confirm the degree of deuteration. For instance, if the methylene groups are deuterated, the corresponding proton signals will be absent or significantly reduced in intensity. The methyl ester protons will typically appear as a singlet around 3.67 ppm in CDCl_3 .^[4]

¹³C NMR Spectroscopy Protocol:

- Sample Preparation: A more concentrated sample in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
- Instrumentation: An NMR spectrometer equipped for ¹³C detection.

- Acquisition Parameters:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
 - The spectral width should encompass the chemical shift range for ester carbonyls and aliphatic carbons (typically 20-180 ppm).
- Expected Spectrum: The ^{13}C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a $-\text{CD}_2-$ group) and a lower intensity due to the nuclear Overhauser effect and longer relaxation times. The carbonyl carbon typically appears around 173.6 ppm, the methylene carbons between 24-34 ppm, and the methoxy carbon around 51.4 ppm in CDCl_3 .
[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like **Dimethyl adipate-d4**. It is particularly useful for assessing purity and as a quantitative method when using the compound as an internal standard.

GC-MS Protocol:

- Sample Preparation: Dilute the sample in a suitable organic solvent such as hexane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically used.
 - Injector: Split/splitless injection is common, with an injector temperature around 250 °C.
 - Oven Program: A temperature gradient program is employed to ensure good separation. For example, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C).

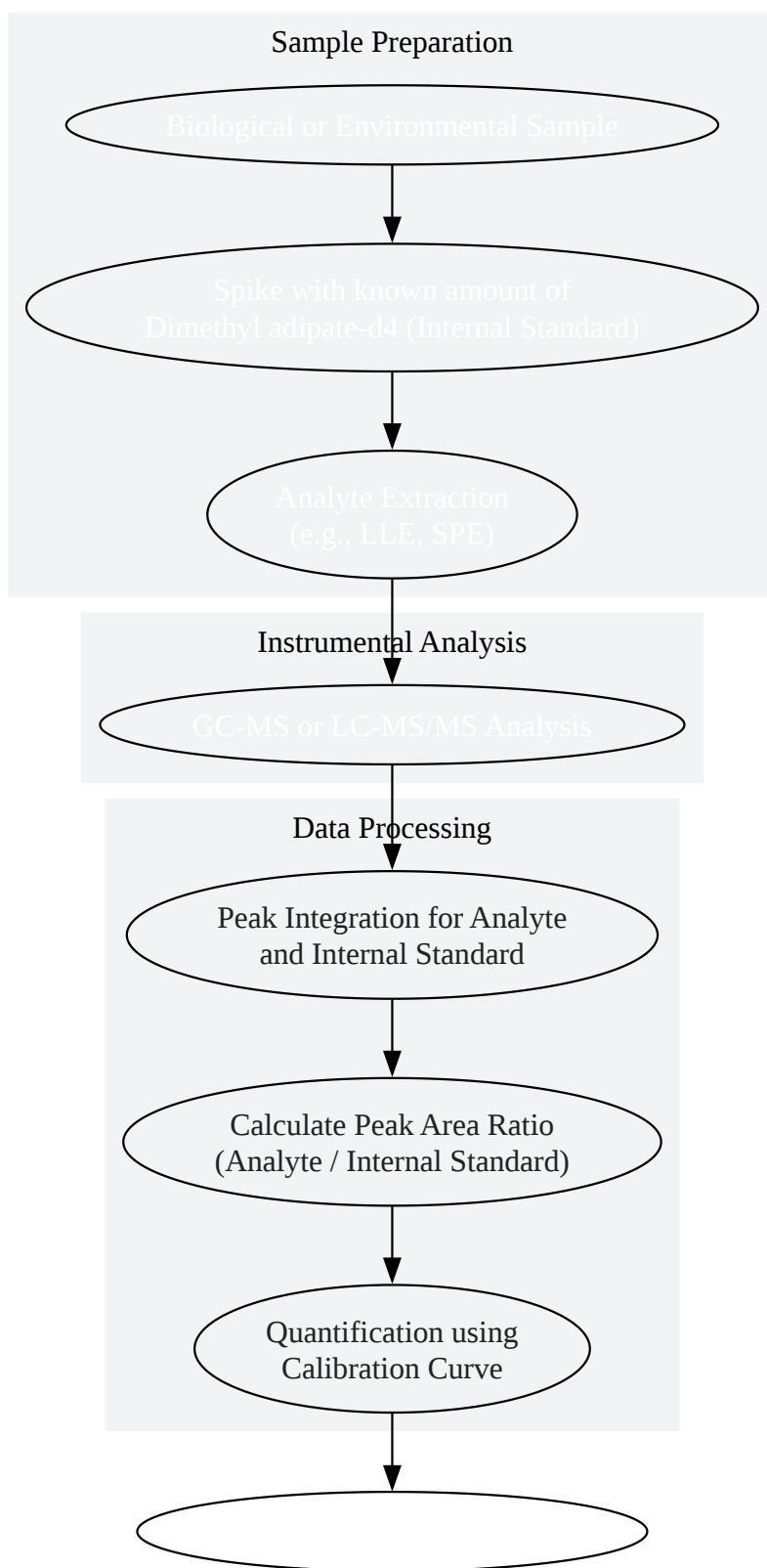
- Carrier Gas: Helium is the most common carrier gas.
- MS Conditions:
 - Ionization: Electron ionization (EI) is typically used.
 - Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragment ions of **Dimethyl adipate-d4**.
- Expected Results: The gas chromatogram will show a peak corresponding to **Dimethyl adipate-d4** at a specific retention time. The mass spectrum of this peak will show a molecular ion (M^+) at m/z 178 and a fragmentation pattern that can be used to confirm its identity. The mass difference of 4 amu compared to the non-deuterated analog (m/z 174) is a key diagnostic feature.[\[10\]](#)

Applications in Research and Drug Development

The primary application of **Dimethyl adipate-d4** is as an internal standard in quantitative analytical methods, particularly for the determination of dimethyl adipate and other related plasticizers in various matrices.[\[1\]](#)[\[11\]](#)

Use as an Internal Standard

In quantitative analysis using techniques like GC-MS or LC-MS/MS, an internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to all samples, calibrators, and quality controls. **Dimethyl adipate-d4** is an ideal internal standard for dimethyl adipate because its deuteration gives it a distinct mass, allowing it to be differentiated from the analyte by the mass spectrometer, while its chemical behavior is nearly identical.[\[1\]](#)[\[11\]](#) This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

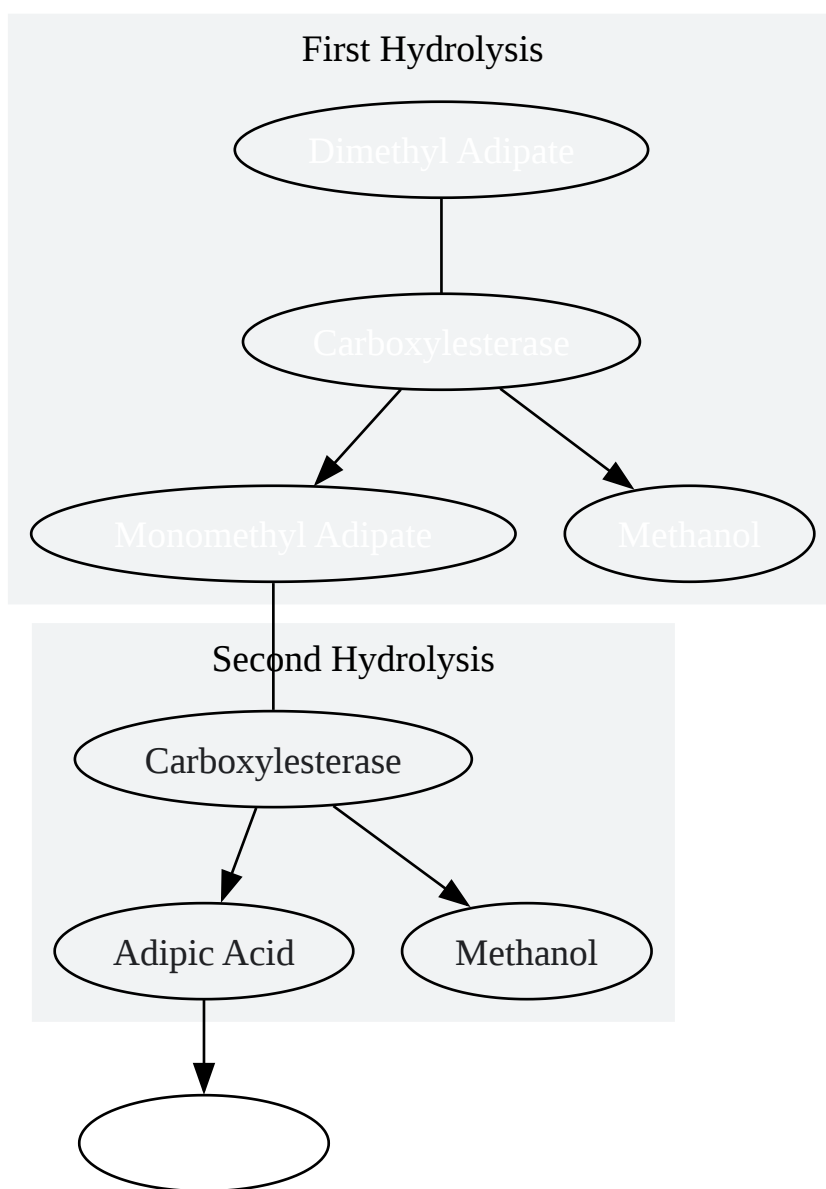


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Biological Role and Metabolism

While **Dimethyl adipate-d4** is primarily used as an analytical standard, understanding the biological fate of its non-deuterated counterpart is crucial for interpreting toxicological and metabolic studies. Dimethyl adipate is known to be metabolized by carboxylesterases, enzymes that are abundant in the liver and other tissues.[\[12\]](#)

The metabolic pathway involves the hydrolysis of one of the methyl ester groups to form monomethyl adipate (MMA) and methanol. Further hydrolysis can lead to the formation of adipic acid. These metabolites are more polar than the parent compound and are more readily excreted from the body. It is hypothesized that the accumulation of the acidic metabolites may contribute to the observed toxicity of dibasic esters in certain tissues.[\[12\]](#)



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Safety and Handling

Dimethyl adipate is considered to be of low acute toxicity. However, it may be harmful if inhaled, ingested, or absorbed through the skin.[4][13] It can cause irritation to the skin, eyes, and respiratory system.[13][14] Prolonged exposure may have adverse effects.

Recommended Handling Precautions:

- Work in a well-ventilated area.[14]

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15]
- Avoid breathing vapors or mist.[14]
- In case of contact with eyes or skin, flush immediately with plenty of water.[13]
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling **Dimethyl adipate-d4**. [6][13][14]

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